

# Application Notes: **Lysozyme Chloride** in Fungal Protoplast Generation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lysozyme chloride*

Cat. No.: *B612616*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **lysozyme chloride**, often in the form of a commercially available "lysing enzyme," for the enzymatic digestion of fungal cell walls to generate protoplasts. Protoplasts, which are cells devoid of their rigid cell wall, are invaluable tools in fungal genetics, molecular biology, and drug discovery for applications such as genetic transformation, somatic hybridization, and screening for bioactive compounds.

The efficiency of protoplast formation is contingent on several critical factors, including the fungal species, the physiological state of the mycelia, the composition of the enzymatic cocktail, and the osmotic stability of the surrounding medium. While lysozyme is a key component, it is often used in conjunction with other lytic enzymes like cellulase, chitinase, and driselase to achieve optimal cell wall degradation.

## Key Considerations for Optimal Protoplast Yield:

- **Enzyme Concentration:** The concentration of **lysozyme chloride** and other enzymes is a critical parameter that needs to be optimized for each fungal species. Excessive enzyme concentrations can lead to premature lysis of the released protoplasts, while insufficient concentrations will result in low yields.
- **Osmotic Stabilizers:** The removal of the cell wall renders protoplasts osmotically sensitive. Therefore, the digestion and washing buffers must be supplemented with an osmotic

stabilizer to prevent lysis. Common stabilizers include sucrose, KCl, NaCl, and MgSO<sub>4</sub>, typically at concentrations ranging from 0.6 M to 1.2 M.[1][2]

- **Incubation Time and Temperature:** The optimal duration and temperature for enzymatic digestion vary depending on the fungus and the enzyme cocktail used. Incubation times can range from a few hours to overnight, with temperatures generally set between 28°C and 32°C.[3][4]
- **Fungal Mycelia Age:** The age and growth phase of the fungal culture significantly impact the susceptibility of the cell wall to enzymatic degradation. Younger, actively growing mycelia are often more amenable to digestion.
- **Combined Enzyme Systems:** For many fungal species, a combination of enzymes is more effective than a single enzyme. For instance, the combined use of driselase and a lysing enzyme has shown an additive effect on protoplast formation in *Fusarium verticillioides*. [1] Similarly, a combination of a lysing enzyme and driselase was found to be optimal for *Eutypella* sp.[4]

## Experimental Protocols

### Protocol 1: Protoplast Generation from *Sclerotium rolfsii*

This protocol is adapted from studies on the phytopathogenic fungus *Sclerotium rolfsii*. [2]

Materials:

- 3-day old mycelia of *Sclerotium rolfsii*
- Lysis Buffer: 1M Sucrose, pH 5.8-6.0
- Lysing Enzyme (from *Trichoderma harzianum*)
- Sterile cheesecloth
- Centrifuge
- Hemocytometer

Procedure:

- Mycelia Pre-treatment: Incubate one gram of 3-day old mycelia in 20 ml of 0.9M NaCl (pH 5.8) for 20 minutes.
- Enzymatic Digestion:
  - Prepare a digestion mixture containing 15 mg/ml of lysing enzyme in 10 ml of 1M sucrose.
  - Add the pre-treated mycelia to the digestion mixture.
  - Incubate on a rotary shaker at 75 rpm and 30°C for up to 24 hours. Monitor for protoplast release periodically under a microscope.
- Protoplast Purification:
  - Filter the reaction mixture through sterile cheesecloth to remove undigested mycelia.
  - Centrifuge the filtrate at 3000 rpm for 15 minutes at 15°C to pellet the protoplasts.
  - Wash the protoplast pellet with the osmotic stabilizer (1M sucrose) to remove residual enzymes.
  - Resuspend the purified protoplasts in the osmotic buffer.
- Quantification: Determine the number and size of the protoplasts using a hemocytometer.

## Protocol 2: Protoplast Generation from *Fusarium verticillioides* using a Combined Enzyme Approach

This protocol is effective for producing protoplasts from germinated conidia of *Fusarium verticillioides*.<sup>[1]</sup>

### Materials:

- Germinated conidia of *F. verticillioides*
- Protoplasting Medium: 1 M KCl
- Driselase

- Lysing Enzyme
- Regeneration Medium: 1.2 M Sucrose
- Centrifuge

Procedure:

- Enzymatic Digestion:
  - Prepare a digestion mixture containing 12.5 mg/ml of driselase and 10 mg/ml of lysing enzyme in 1 M KCl.
  - Resuspend the germinated conidia in the digestion mixture.
  - Incubate under appropriate conditions (e.g., gentle shaking at 28-30°C) and monitor for protoplast release.
- Protoplast Purification:
  - Separate the protoplasts from the undigested material by filtration.
  - Pellet the protoplasts by centrifugation.
  - Wash the protoplast pellet with the protoplasting medium (1 M KCl).
- Protoplast Regeneration: Resuspend the protoplasts in the regeneration medium containing 1.2 M sucrose to facilitate cell wall regeneration.

## Protocol 3: Protoplast Generation from *Eutypella* sp. D-1

This protocol was optimized for the Arctic-derived fungus *Eutypella* sp. D-1.[\[4\]](#)

Materials:

- Mycelia of *Eutypella* sp. D-1
- Osmotic Stabilizer: 0.75 M NaCl

- Lysing Enzyme
- Driselase
- Sterile filter paper (e.g., wiped paper)
- Centrifuge
- Hemocytometer

Procedure:

- Enzymatic Digestion:
  - Prepare the enzymatic hydrolysate containing 20 g/L of lysing enzyme and 20 g/L of driselase in 0.75 M NaCl.
  - Add the enzymatic hydrolysate to the mycelium and incubate in a flask at 120 rpm and 28°C for 6 hours.
- Protoplast Purification:
  - Filter the reaction solution through four layers of wiped paper.
  - Centrifuge the filtrate at 2,500 rpm for 10 minutes to pellet the protoplasts.
  - Wash the protoplast pellet twice with the osmotic stabilizer (0.75 M NaCl).
  - Resuspend the protoplasts in an appropriate amount of the osmotic stabilizer.
- Quantification: Count the protoplasts using a hemocytometer.

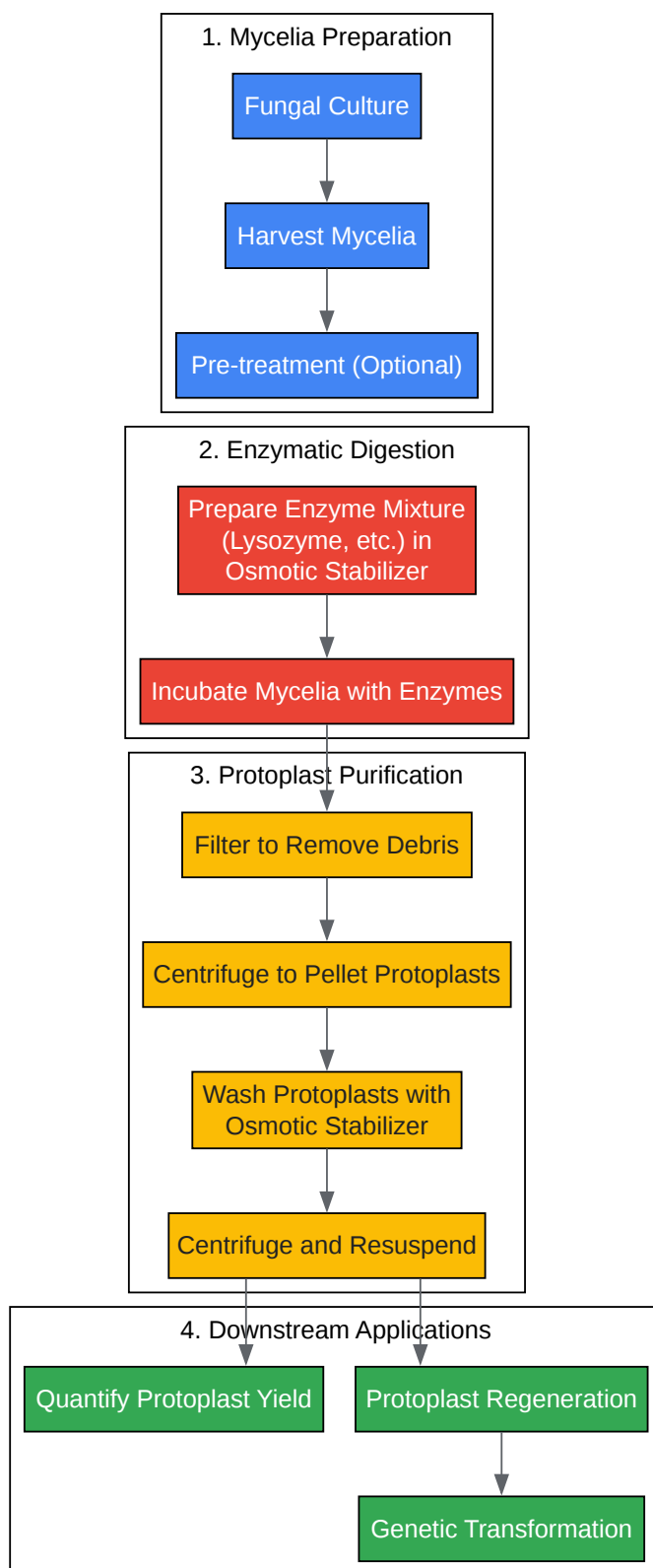
## Data Presentation

### Table 1: Optimal Conditions for Fungal Protoplast Generation Using Lysing Enzyme

Fungal Species	Mycelial Source	Lysing Enzyme Concentration	Other Enzymes	Osmotic Stabilizer	Incubation Time	Incubation Temp.	Protoplast Yield	Reference
Sclerotium rolfsii (Strain A)	3-day old mycelia	15 mg/ml	None	1 M Sucrose	24 hours	30°C	3.8 x 10 <sup>5</sup> /g mycelia	[2]
Sclerotium rolfsii (Strain R)	3-day old mycelia	15 mg/ml	None	1 M Sucrose	24 hours	30°C	2.8 x 10 <sup>5</sup> /g mycelia	[2]
Fusarium verticillioides	Germinated conidia	10 mg/ml	Driselase (12.5 mg/ml)	1 M KCl	Not specified	Not specified	Additive effect observed	[1]
Eutypella sp. D-1	Mycelia	20 g/L	Driselase (20 g/L)	0.75 M NaCl	6 hours	28°C	6.15 x 10 <sup>6</sup> cells/ml	[4][5]
Cordyceps cicadae	2-day old mycelia	1.5% (w/v) Lywallzyme	None	Not specified	5 hours	34°C	5.1 x 10 <sup>7</sup> CFU/ml	[6]

## Visualizations

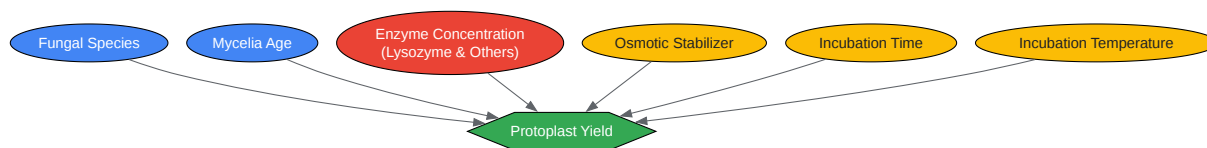
## Experimental Workflow for Fungal Protoplast Generation



[Click to download full resolution via product page](#)

Caption: General workflow for fungal protoplast generation.

## Logical Relationship of Factors Affecting Protoplast Yield



[Click to download full resolution via product page](#)

## References

- 1. Combination of driselase and lysing enzyme in one molar potassium chloride is effective for the production of protoplasts from germinated conidia of *Fusarium verticillioides* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and fusion of protoplasts from the phytopathogenic fungus *sclerotium rolfsii*(sacc.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus *Eutypella* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus *Eutypella* sp. [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Lysozyme Chloride in Fungal Protoplast Generation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612616#use-of-lysozyme-chloride-in-generating-protoplasts-from-fungi]

---

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)